molecular formula C21H17ClN2O3 B11533966 ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11533966
M. Wt: 380.8 g/mol
InChI Key: CJIDRGSQLAHFQS-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-fluorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-methylphenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H17ClN2O3/c1-2-26-21(25)18-17(14-9-6-10-15(22)11-14)16(12-23)20(24)27-19(18)13-7-4-3-5-8-13/h3-11,17H,2,24H2,1H3

InChI Key

CJIDRGSQLAHFQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Cl)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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